molecular formula C21H23N9O6 B14494098 Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- CAS No. 65118-36-7

Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-

Cat. No.: B14494098
CAS No.: 65118-36-7
M. Wt: 497.5 g/mol
InChI Key: HCNFBAQHFZWSOA-ZDUSSCGKSA-N
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Description

Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is a complex organic compound with significant applications in various scientific fields This compound is known for its intricate structure, which includes a pteridine ring, an amino benzoyl group, and a glutamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- typically involves multiple stepsThe final step involves coupling the resulting intermediate with glutamic acid under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing advanced techniques like chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution can result in a variety of benzoyl-substituted compounds .

Scientific Research Applications

Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- involves its interaction with specific enzymes and receptors. It primarily targets dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis. This inhibition disrupts cellular replication and function, making it effective in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- apart is its specific structural modifications, which may offer unique binding properties and therapeutic potential compared to other folate antagonists .

Properties

CAS No.

65118-36-7

Molecular Formula

C21H23N9O6

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-[[2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N9O6/c22-17-16-18(30-21(23)29-17)25-8-12(27-16)7-24-11-3-1-10(2-4-11)19(34)26-9-14(31)28-13(20(35)36)5-6-15(32)33/h1-4,8,13,24H,5-7,9H2,(H,26,34)(H,28,31)(H,32,33)(H,35,36)(H4,22,23,25,29,30)/t13-/m0/s1

InChI Key

HCNFBAQHFZWSOA-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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